4-Methyl-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that features both pyrazole and triazole rings. These structures are known for their diverse biological activities and are commonly found in various pharmacologically active molecules. The compound’s unique structure allows it to interact with a variety of biological targets, making it a subject of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine typically involves the formation of the triazole ring through a click reaction, followed by the introduction of the pyrazole moiety. One common method involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring. The pyrazole ring can then be introduced through various synthetic routes, such as cyclization reactions involving hydrazines and 1,3-diketones .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques that optimize yield and purity. Solvent selection, catalyst efficiency, and reaction conditions are crucial factors. For instance, using acetonitrile as a solvent and copper(I) oxide as a catalyst can enhance the reaction efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-Methyl-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential in drug development, particularly for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and photostabilizers.
Mechanism of Action
The mechanism of action of 4-Methyl-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with various molecular targets. The triazole and pyrazole rings allow the compound to bind to enzymes and receptors, inhibiting their activity. This can lead to the disruption of biological pathways, resulting in antimicrobial, anticancer, and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: Known for their antimicrobial and anticancer activities.
Pyrazole derivatives: Commonly used in anti-inflammatory and analgesic drugs.
Uniqueness
4-Methyl-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine is unique due to its dual ring structure, which allows it to interact with a broader range of biological targets compared to compounds with only one of these rings. This dual functionality enhances its potential as a versatile pharmacological agent .
Properties
Molecular Formula |
C8H12N6 |
---|---|
Molecular Weight |
192.22 g/mol |
IUPAC Name |
4-methyl-1-[(2-methyltriazol-4-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C8H12N6/c1-6-4-14(12-8(6)9)5-7-3-10-13(2)11-7/h3-4H,5H2,1-2H3,(H2,9,12) |
InChI Key |
UKHVSMGSXPVDSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)CC2=NN(N=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.